Morpholine, 2-(3-methylphenyl)-, hydrochloride

physicochemical property lipophilicity structural analog comparison

Morpholine, 2-(3-methylphenyl)-, hydrochloride (CAS 61151-64-2) is a hydrochloride salt of a 2-arylmorpholine derivative, specifically featuring a meta-methylphenyl (m-tolyl) substitution at the morpholine C2 position. This compound belongs to the substituted phenylmorpholine class, a scaffold recognized in medicinal chemistry for its ability to modulate monoamine transporter targets and serve as a versatile building block for CNS-active agents.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
CAS No. 61151-64-2
Cat. No. B12336698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 2-(3-methylphenyl)-, hydrochloride
CAS61151-64-2
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2CNCCO2.Cl
InChIInChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H
InChIKeyJYTAATTUJHIJKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Morpholine, 2-(3-methylphenyl)-, hydrochloride (CAS 61151-64-2): A Structurally Distinct m-Tolylmorpholine Building Block


Morpholine, 2-(3-methylphenyl)-, hydrochloride (CAS 61151-64-2) is a hydrochloride salt of a 2-arylmorpholine derivative, specifically featuring a meta-methylphenyl (m-tolyl) substitution at the morpholine C2 position [1]. This compound belongs to the substituted phenylmorpholine class, a scaffold recognized in medicinal chemistry for its ability to modulate monoamine transporter targets and serve as a versatile building block for CNS-active agents [2]. As a small-molecule heterocyclic with a molecular weight of 213.70 g/mol and a topological polar surface area of 21.3 Ų, it possesses physicochemical properties suitable for CNS permeability studies [1]. Unlike the widely studied phenmetrazine (3-methyl-2-phenylmorpholine), this compound lacks the 3-methyl substitution on the morpholine ring, conferring distinct conformational and electronic properties that differentiate its pharmacological profile and synthetic applications [3].

Why Generic Substitution Fails: Quantifiable Differentiation of Morpholine, 2-(3-methylphenyl)-, hydrochloride from Unsubstituted and Positional Isomer Analogs


Generic substitution of 2-arylmorpholine derivatives is scientifically unjustified due to the profound influence of phenyl ring substitution position and salt form on both physicochemical properties and pharmacological activity. The specific meta-methyl substitution at the phenyl ring of Morpholine, 2-(3-methylphenyl)-, hydrochloride produces a LogP of 1.50 , which differs from the unsubstituted 2-phenylmorpholine (LogP ~1.68) and from the ortho-tolyl and para-tolyl isomers. This difference in lipophilicity directly impacts membrane permeability and target binding kinetics. Furthermore, the presence of the electron-donating m-tolyl group alters the electron density on the morpholine nitrogen (predicted pKa shift), affecting protonation state at physiological pH and consequently altering the compound's interaction with monoamine transporters relative to the unsubstituted parent [1]. The hydrochloride salt form (CAS 61151-64-2) provides superior aqueous solubility and solid-state stability compared to the free base (CAS 62008-56-4), which is critical for reproducible in vitro assay preparation and long-term compound storage—a practical advantage frequently overlooked when procurement decisions are made solely on the basis of the core pharmacophore.

Quantitative Evidence Guide: Head-to-Head Comparison of Morpholine, 2-(3-methylphenyl)-, hydrochloride Against Closest Analogs


Meta-Methyl Substitution Selectively Enhances LogP Relative to Unsubstituted 2-Phenylmorpholine

The meta-methyl substitution on the phenyl ring of the target compound produces a measurable difference in lipophilicity compared to the unsubstituted 2-phenylmorpholine. The target compound (free base, CAS 62008-56-4) has an experimentally predicted LogP of 1.50, while the comparator 2-phenylmorpholine (CAS 23972-41-0) has a predicted LogP of 1.68 . This LogP difference of 0.18 log units indicates that the target compound is slightly less lipophilic than the unsubstituted parent, which is notable because methyl substitution typically increases lipophilicity. The meta position's unique electronic effect—specifically the electron-donating resonance effect that is absent at the ortho and para positions—is responsible for this differential behavior, as documented in structure-activity relationship (SAR) studies of substituted phenylmorpholines [1].

physicochemical property lipophilicity structural analog comparison

Hydrochloride Salt Form Provides Deterministic Aqueous Solubility Advantage for In Vitro Assay Conditions

The hydrochloride salt of 2-(3-methylphenyl)morpholine (CAS 61151-64-2, molecular weight 213.70 g/mol) exhibits enhanced aqueous solubility compared to the free base form (CAS 62008-56-4, molecular weight 177.24 g/mol). This is a well-established property of amine hydrochloride salts: protonation of the morpholine nitrogen increases polarity and facilitates hydrogen bonding with water molecules, typically improving solubility by 10- to 100-fold under standard assay buffer conditions (pH 7.4) [1]. While the free base form of 2-phenylmorpholine (CAS 23972-41-0) has limited aqueous solubility and often requires organic co-solvents (DMSO, ethanol) for dissolution, the hydrochloride salt of the target compound can be directly dissolved in aqueous buffers at concentrations up to 10 mM without precipitation, as evidenced by standard storage and handling protocols for morpholine hydrochloride salts .

salt form optimization aqueous solubility assay compatibility

Differential Boiling Point Enables Operational Distinction for Purification and Formulation

The target compound (free base, CAS 62008-56-4) exhibits a boiling point of 295.7±30.0 °C at 760 mmHg , which is substantially higher than the boiling point of 2-phenylmorpholine (278.6±25.0 °C at 760 mmHg) . This 17.1 °C elevation in boiling point is attributable to the additional methyl group on the phenyl ring, which increases molecular weight (177.24 vs 163.22 g/mol for the free bases) and enhances van der Waals interactions. This difference has practical implications for purification via distillation and for thermal stability assessments during formulation development. The higher boiling point of the target compound also correlates with a lower vapor pressure (0.0±0.6 mmHg at 25°C, identical to the comparator within measurement uncertainty), indicating comparable volatility handling requirements .

boiling point differentiation purification formulation stability

Synthetic Versatility as a Precursor for N-Methylated Derivatives with Distinct Pharmacological Profiles from Phenmetrazine-Class Stimulants

Patent US4714699A explicitly describes 4-methyl-2-(3-methylphenyl)morpholine (CRL 40 897, Example 3) as a compound with combined sedative effects (hypomotility, hypothermia, reduction of intergroup aggressiveness) and stimulant effects (particularly of the α-adrenergic type) [1]. This compound is directly accessible through N-methylation of the target compound (2-(3-methylphenyl)morpholine). The pharmacological profile of this N-methylated derivative is qualitatively distinct from that of phenmetrazine (3-methyl-2-phenylmorpholine), which acts primarily as a norepinephrine-dopamine releasing agent (NDRA) with potent psychostimulant effects [2]. The target compound thus serves as a unique synthetic entry point for generating CNS-active agents with mixed sedative-stimulant profiles, a pharmacological space not accessible from phenmetrazine or its direct analogs due to the different substitution pattern on the morpholine ring.

synthetic intermediate N-alkylation CNS pharmacology

Procurement-Relevant Application Scenarios for Morpholine, 2-(3-methylphenyl)-, hydrochloride Based on Verified Differentiation Evidence


CNS Probe Development Requiring Defined Lipophilicity for Blood-Brain Barrier Penetration Optimization

Researchers designing CNS-penetrant probes should select Morpholine, 2-(3-methylphenyl)-, hydrochloride over 2-phenylmorpholine when a LogP of 1.50 is desired rather than 1.68, as this 0.18 log unit difference can significantly affect the balance between passive permeability and aqueous solubility. The hydrochloride salt form (CAS 61151-64-2) additionally ensures direct dissolution in assay buffers without DMSO contamination, enabling more physiologically relevant in vitro permeability assays (PAMPA, Caco-2) .

Physicochemical SAR Studies on Aryl Substitution Effects in Phenylmorpholine Scaffolds

For systematic structure-activity relationship (SAR) campaigns mapping the effect of aryl substitution position (ortho, meta, para) on monoamine transporter activity, the target compound provides the authentic meta-methyl reference standard. As demonstrated by the differential pharmacological profiles of 2-MPM, 3-MPM, and 4-MPM positional isomers [1], the meta-substituted congener is essential for complete SAR mapping. The compound's distinct boiling point (295.7 °C) also facilitates chromatographic separation from ortho- and para-isomers during purity verification .

Synthetic Building Block for N-Alkylated Morpholine Derivatives with Non-Stimulant CNS Profiles

Medicinal chemistry groups exploring N-substituted morpholine derivatives for non-stimulant CNS indications (e.g., α-adrenergic modulators, mixed sedative-antidepressant agents) should procure this compound as the key intermediate. Direct N-methylation yields 4-methyl-2-(3-methylphenyl)morpholine (CRL 40 897), which exhibits a mixed sedative-stimulant pharmacological profile in vivo that is qualitatively distinct from the purely stimulant phenmetrazine template [2]. This differentiation is rooted in the meta-tolyl substitution pattern rather than the morpholine ring methylation found in phenmetrazine.

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